5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often results in significant changes in their physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylating reagents. For example, the reaction of oxazole with 1,1-difluoroethyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-based catalysts can enhance the reaction efficiency and selectivity, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield difluoroethyl-substituted oxazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various difluoroethyl-substituted oxazole derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoromethylating reagent.
Difluoromethylated aromatics: Important in medicinal chemistry for their unique properties.
Fluorinated oxazoles: Similar in structure but may have different substituents and properties.
Uniqueness
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of the oxazole ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c1-6(7,8)4-2-3(5(10)11)9-12-4/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNYXYQHNVAUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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